molecular formula C12H22N2O5 B1148922 N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine CAS No. 102616-34-2

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine

Cat. No.: B1148922
CAS No.: 102616-34-2
M. Wt: 274.31
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Description

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N2 position and a formyl group at the N6 position. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, while the formyl group is an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(tert-butoxycarbonyl)-N~6~-formyllysine typically involves the protection of the lysine amino group with a Boc group, followed by the introduction of the formyl group. One common method involves the reaction of N2-(tert-butoxycarbonyl)-L-lysine with formic acid or a formylating agent such as formic anhydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N2-(tert-butoxycarbonyl)-N~6~-formyllysine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N2-(tert-butoxycarbonyl)-N~6~-carboxylysine.

    Reduction: N2-(tert-butoxycarbonyl)-N~6~-(hydroxymethyl)lysine.

    Deprotection: N6-formyllysine.

Scientific Research Applications

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(tert-butoxycarbonyl)-N~6~-formyllysine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group protects the amine functionality, allowing selective reactions at other sites. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modify the activity of target molecules .

Comparison with Similar Compounds

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine can be compared with other similar compounds, such as:

    N~2~-(tert-butoxycarbonyl)-N~6~-acetyllysine: Similar in structure but with an acetyl group instead of a formyl group.

    N~2~-(tert-butoxycarbonyl)-N~6~-methyllysine: Contains a methyl group at the N6 position.

    N~2~-(tert-butoxycarbonyl)-N~6~-benzoyllysine: Features a benzoyl group at the N6 position.

These compounds share the Boc protecting group but differ in the functional group at the N6 position, which influences their reactivity and applications.

Properties

IUPAC Name

6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCPNUMTVZBTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-47-8
Record name N2-(tert-Butoxycarbonyl)-N6-formyl-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334077
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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